4-Amino-6-chloro-2,8-dimethylquinoline
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Overview
Description
4-Amino-6-chloro-2,8-dimethylquinoline is a chemical compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-2,8-dimethylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and chloroquinoline derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing industrial-grade purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloro-2,8-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinoline derivatives, while oxidation and reduction can yield different oxidation states of the compound .
Scientific Research Applications
4-Amino-6-chloro-2,8-dimethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloro-2,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can:
Inhibit Enzymes: It may inhibit certain enzymes involved in cellular processes.
Bind to DNA: The compound can intercalate into DNA, affecting its replication and transcription.
Modulate Signaling Pathways: It may influence various signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dimethylquinoline: Another derivative of quinoline with similar structural features.
4-Chloro-2,8-dimethylquinoline: Lacks the amino group but shares other structural similarities.
4-Amino-6,8-dichloro-2-methylquinoline: Contains additional chlorine atoms, leading to different chemical properties.
Uniqueness
4-Amino-6-chloro-2,8-dimethylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
948293-04-7 |
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Molecular Formula |
C11H11ClN2 |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
6-chloro-2,8-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
IPOIRDZLFFYDGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C=C(N=C12)C)N)Cl |
Origin of Product |
United States |
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